N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Description
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds often interact with specific enzymes or receptors in the body .
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
It’s likely that it leads to changes in cellular processes, potentially influencing health and disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c23-18(12-4-6-26-11-12)21-19-20-14-3-5-22(10-17(14)29-19)30(24,25)13-1-2-15-16(9-13)28-8-7-27-15/h1-2,4,6,9,11H,3,5,7-8,10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKQFHMKCLCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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